三酸化二鉄(III) 六水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

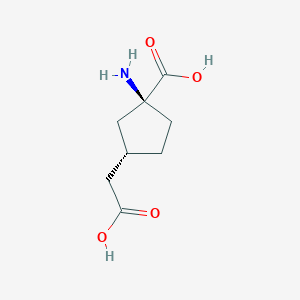

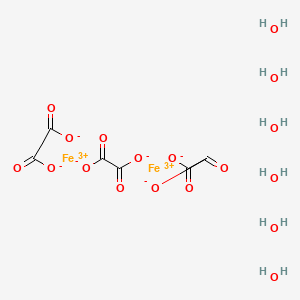

Iron(III) oxalate hexahydrate, also known as Iron(III) oxalate hexahydrate, is a useful research compound. Its molecular formula is Fe2(C2O4)36H2O and its molecular weight is 483.84. The purity is usually 95%.

BenchChem offers high-quality Iron(III) oxalate hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron(III) oxalate hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

非晶質Fe2O3ナノ粒子の調製

三酸化二鉄(III) 六水和物は、非晶質Fe2O3ナノ粒子の調製に使用できます {svg_1} {svg_2}. これらのナノ粒子は、触媒、磁性材料、生体医用材料など、さまざまな分野で幅広い用途を持っています。

電気化学的リチウムイオン電池

三酸化二鉄(III) 六水和物は、電気化学的リチウムイオン電池用のα-Fe2O3の調製に使用できます {svg_3} {svg_4}. 三酸化二鉄(III) 六水和物から調製されたα-Fe2O3は、リチウムイオン電池のアノード材料として使用でき、電池の性能を向上させることができます。

還元および酸化分解のための触媒

三酸化二鉄(III) 六水和物は、UVおよび可視光照射下でのイオパミドールの還元および酸化分解のための触媒として使用されます {svg_5}. この用途は、有機汚染物質の分解のための環境科学の分野で特に役立ちます。

電池製造

三酸化二鉄(III) 六水和物は、電池製造にも使用されます {svg_6}. アルカリ電池やリチウムイオン電池など、さまざまな種類の電池の製造に使用できます。

高純度鉄化合物の調製

三酸化二鉄(III) 六水和物は、高純度鉄化合物の調製に使用できます {svg_7}. これらの高純度鉄化合物は、磁性材料や触媒の製造など、さまざまな用途に使用できます。

構造化学の研究

三酸化二鉄(III) 六水和物は、構造化学の研究に使用されます {svg_8}. これは、シュウ酸鉄(III) の水和形態の構造的特徴を研究するために使用され、これらの化合物の特性と挙動に関する貴重な洞察を提供できます。

作用機序

Target of Action

Iron(III) oxalate hexahydrate, also known as ferric oxalate, primarily targets the iron redox cycle and organic acids . It forms a strong complex with iron(III) to form ferrioxalate .

Mode of Action

The compound undergoes a process called photolysis , which is a chemical reaction that occurs when a chemical compound is broken down by photons . The photolysis reaction of the iron(III) oxalate ion involves intramolecular electron transfer from oxalate to iron on a sub-picosecond time scale, creating iron(II) complexed by one oxidized and two spectator oxalate ligands .

Biochemical Pathways

The photolysis reactions of Iron(III) oxalate hexahydrate are important in the iron redox cycle and are major pathways for the mineralization of dissolved organic matter (DOM) in sunlit waters and atmospheric aerosol particles . These reactions can also be harnessed for organic contaminant degradation .

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the photolysis reaction of Iron(III) oxalate hexahydrate is the formation of iron(II) complexed by one oxidized and two spectator oxalate ligands . This reaction leads to the oxidative degradation of organic acids .

Action Environment

The action of Iron(III) oxalate hexahydrate is influenced by environmental factors such as light and water. For instance, the compound is used as a catalyst for the reductive and oxidative degradation of iopamidol under UV and visible light irradiation . Additionally, its solubility in water can affect its action, efficacy, and stability .

Safety and Hazards

将来の方向性

Iron(III) oxalate hexahydrate may be used to prepare amorphous Fe2O3 nanoparticles of desired properties and α-Fe2O3 for electrochemical Li-ion batteries . Further studies are needed to clarify the underlying mechanisms to help develop more targeted therapies for oxalate nephropathy .

Relevant Papers The paper “Unraveling the Structure of Iron(III) Oxalate Tetrahydrate and Its Reversible Li Insertion Capability” discusses the structure of Iron(III) oxalate hexahydrate and its reversible Li insertion capability . Another paper, “Structural features of hydrate forms of iron(III) oxalate”, discusses the structural features of hydrate forms of Iron(III) oxalate .

特性

IUPAC Name |

iron(3+);oxalate;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXIZVVTJVNNRX-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Fe+3].[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Fe2O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724679 |

Source

|

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166897-40-1 |

Source

|

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron trioxalate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)

![3-[(Z)-2-Chlorovinyl]pyridine](/img/structure/B1142947.png)

![Carbamic acid, [2-(2-oxoethyl)cyclopropyl]-, 1,1-dimethylethyl ester, trans-](/img/no-structure.png)